molecular formula C12H15Br B2849052 [1-(Bromomethyl)cyclopentyl]benzene CAS No. 1226037-40-6

[1-(Bromomethyl)cyclopentyl]benzene

Cat. No.: B2849052
CAS No.: 1226037-40-6
M. Wt: 239.156
InChI Key: NQPQJJBZJGSGBS-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopentyl]benzene ( 1226037-40-6 ) is a high-purity organic compound with the molecular formula C12H15Br and a molecular weight of 239.15 g/mol . This compound features a unique structure consisting of a bromomethyl group attached to a cyclopentyl ring that is further substituted with a phenyl group, making it a valuable benzylic bromide intermediate in synthetic organic chemistry . Its molecular structure, represented by the SMILES notation BrCC1(C2=CC=CC=C2)CCCC1 and the InChIKey NQPQJJBZJGSGBS-UHFFFAOYSA-N , offers researchers two distinct reactive sites for chemical manipulation. The benzylic bromomethyl group is particularly valuable for nucleophilic substitution reactions, allowing researchers to introduce the 1-phenylcyclopentyl moiety into more complex molecular architectures. This compound has demonstrated significant research utility, evidenced by its appearance in 24 patent applications , highlighting its importance in the development of novel chemical entities. While specific biological activity data is not extensively documented in the available literature, the compound's primary research value lies in its application as a key synthetic building block. Potential research applications include medicinal chemistry for the synthesis of candidate molecules, materials science for the development of novel organic materials, and chemical biology for probe development. The compound is provided with the identifier MDL MFCD16320625 and is intended for research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult appropriate safety data sheets prior to use and handle this compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[1-(bromomethyl)cyclopentyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPQJJBZJGSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Transformations of 1 Bromomethyl Cyclopentyl Benzene

Nucleophilic Substitution Pathways at the Benzylic Position

Nucleophilic substitution reactions at the benzylic carbon of [1-(Bromomethyl)cyclopentyl]benzene are the principal transformations this molecule undergoes. These reactions involve the replacement of the bromide leaving group by a nucleophile. The mechanistic course of these substitutions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is a subject of detailed mechanistic investigation.

SN1 vs. SN2 Mechanistic Investigations

The competition between SN1 and SN2 pathways for this compound is governed by a delicate balance of steric and electronic effects, as well as the nature of the leaving group and the incoming nucleophile.

The structure of this compound presents a fascinating case for studying the influence of steric and electronic factors on reaction kinetics. The benzylic carbon is secondary, a scenario where both SN1 and SN2 mechanisms are plausible and often compete.

Electronic Effects: The phenyl group plays a crucial electronic role. It exerts a -I (negative inductive) effect due to the higher electronegativity of its sp² hybridized carbons compared to the sp³ benzylic carbon. More importantly, the phenyl group can stabilize an adjacent positive charge through resonance (+M effect), delocalizing the charge across the aromatic ring. This resonance stabilization significantly favors the formation of a benzylic carbocation intermediate, a key step in the SN1 pathway. oup.comspcmc.ac.in The stability of this carbocation lowers the activation energy for the SN1 reaction, making it a more viable pathway than for non-benzylic secondary halides. libretexts.org

Steric Effects: The cyclopentyl group attached to the benzylic carbon introduces considerable steric hindrance. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. The bulky cyclopentyl ring impedes this backside attack, slowing down the rate of SN2 reactions. libretexts.org The steric hindrance in similar systems, such as those with bulky alkyl groups, has been shown to dramatically decrease SN2 reaction rates. msu.edu This steric impediment, coupled with the electronic stabilization of the potential carbocation, suggests that the SN1 pathway is likely to be a significant, if not predominant, mechanism for this compound, especially under conditions that favor carbocation formation.

The nature of the leaving group and the nucleophile are critical determinants of the reaction pathway.

Leaving Group: Bromide is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is highly polarizable, which helps to stabilize the developing negative charge in the transition state of both SN1 and SN2 reactions. The relatively weak carbon-bromine bond facilitates its departure. In the context of benzylic systems, a good leaving group like bromide is essential for the SN1 mechanism as it enables the formation of the resonance-stabilized carbocation. researchgate.net

Nucleophile: The strength and concentration of the nucleophile are key in distinguishing between SN1 and SN2 pathways.

Strong Nucleophiles: Reactions with strong, anionic nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) tend to favor the SN2 mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Weak Nucleophiles: Weak, neutral nucleophiles, such as water or alcohols, favor the SN1 mechanism. In this case, the reaction rate is primarily dependent on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. khanacademy.orgmasterorganicchemistry.com

Given the secondary nature and steric hindrance of this compound, reactions with strong nucleophiles might still proceed through an SN2 pathway, albeit at a slower rate than for less hindered substrates. Conversely, reactions with weak nucleophiles in polar protic solvents are expected to proceed predominantly via an SN1 mechanism.

Intramolecular Cyclization Reactions Via Nucleophilic Attack

One of the significant transformations of this compound involves intramolecular cyclization, where the aromatic ring acts as an internal nucleophile. This reaction, often facilitated by a Lewis acid, leads to the formation of spirocyclic structures, which are prevalent in natural products and pharmacologically active compounds. unimi.it

The process is an example of an intramolecular Friedel-Crafts alkylation. The Lewis acid catalyst interacts with the bromine atom, increasing the electrophilicity of the benzylic carbon. This polarization facilitates the nucleophilic attack by the electron-rich benzene (B151609) ring at the ortho position. The subsequent loss of a proton re-establishes the aromaticity of the system, yielding a spiro[cyclopentane-1,1'-indan] skeleton.

The efficiency of this cyclization can be influenced by the choice of catalyst and reaction conditions. Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) have been shown to mediate such cascade annulations effectively. rsc.org The reaction proceeds through a stabilized intermediate, and the rigid conformation imposed by the cyclopentyl ring favors the intramolecular pathway. unimi.it This type of reaction is a powerful tool for the construction of complex polycyclic systems from relatively simple precursors. prepchem.comprepchem.com

Table 1: Intramolecular Cyclization of Benzylic Halides

Starting Material Analogue Catalyst Product Type Reference
N-Boc-2-(bromomethyl)indoles ZnBr₂ / FeCl₃ Annulated Carbazoles rsc.org
Spiro(cyclopentane-1,1'-indan)-3'-one Conc. H₂SO₄ Nitrated Spiro Compound prepchem.com
(Bromomethyl)benzene derivatives Various Phosphoramidates mdpi.com

Radical-Mediated Reactions

The benzylic carbon-bromine bond in this compound is susceptible to radical-mediated transformations due to the stability of the resulting benzylic radical. libretexts.orglibretexts.org

The initiation of radical reactions involving this compound typically begins with the homolytic cleavage of the carbon-bromine bond. youtube.com This bond breaking, where each atom retains one of the bonding electrons, requires energy, which can be supplied by heat or ultraviolet (UV) light. youtube.comlibretexts.org The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org

Benzylic C-Br bonds are inherently weaker than their non-benzylic alkyl bromide counterparts. This is because the radical formed upon cleavage is significantly stabilized by resonance with the adjacent benzene ring. libretexts.orglibretexts.org Radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, are often used to facilitate this cleavage at lower temperatures. uchicago.edukhanacademy.org The homolytic cleavage results in the formation of a benzylic radical and a bromine radical. libretexts.org

The homolytic cleavage of the C-Br bond generates the 1-phenylcyclopentylmethyl radical. This radical is a planar, sp²-hybridized species with the unpaired electron residing in a p-orbital. bbhegdecollege.com This p-orbital can overlap with the π-system of the benzene ring, delocalizing the unpaired electron across the aromatic ring, particularly at the ortho and para positions. This resonance stabilization makes the benzylic radical more stable and thus more readily formed than simple alkyl radicals. libretexts.orglibretexts.org

The reactivity of this benzylic radical is diverse. It can:

Abstract a hydrogen atom from a suitable donor.

Add to a double or triple bond. acs.org

Be trapped by a radical scavenger. uomustansiriyah.edu.iq

Undergo rearrangement.

The specific reaction pathway depends on the reaction conditions and the presence of other reactive species.

The generated 1-phenylcyclopentylmethyl radical can participate in intermolecular radical addition reactions. For instance, it can add to the double bond of an alkene, forming a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction. cmu.eduunibe.ch These reactions are often regioselective, with the radical adding to the less substituted carbon of the double bond. uomustansiriyah.edu.iq

Intramolecular radical reactions are also possible. For example, if the cyclopentyl ring were to contain an appropriately positioned double bond, a 5-exo-trig or 6-endo-trig cyclization could occur, leading to the formation of a new ring system. uchicago.eduacs.org Radical rearrangements, although less common than for carbocations, can occur under specific circumstances, potentially leading to ring expansion or contraction, though this is less typical for this specific radical. cmu.edu

Table 2: Properties and Reactivity of Benzylic Radicals

Property Description Reference
Generation Homolytic cleavage of the benzylic C-Br bond, often initiated by heat, UV light, or radical initiators (e.g., AIBN). libretexts.orguchicago.edukhanacademy.org
Stability Stabilized by resonance delocalization of the unpaired electron into the adjacent benzene ring. libretexts.orglibretexts.org
Structure The radical carbon is typically sp² hybridized and planar, allowing for effective overlap with the aromatic π-system. bbhegdecollege.com
Reactivity Can undergo hydrogen abstraction, addition to π-systems, and recombination with other radicals. acs.orguomustansiriyah.edu.iq

Organometallic Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound provides a handle for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of a Grignard reagent: (1-phenylcyclopentyl)methylmagnesium bromide. mnstate.edulibretexts.org The formation of this reagent involves the insertion of magnesium into the carbon-bromine bond, effectively inverting the polarity of the benzylic carbon from electrophilic to strongly nucleophilic. mnstate.edu

This Grignard reagent is a potent carbon-based nucleophile and a strong base. mnstate.edumasterorganicchemistry.com Its synthetic utility lies in its ability to react with a wide range of electrophiles, enabling the construction of more complex molecules. Key reactions include:

Reaction with Aldehydes and Ketones: Nucleophilic addition to the carbonyl carbon of aldehydes and ketones, followed by an acidic workup, yields secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Reaction with Esters: Grignard reagents typically add twice to esters, initially forming a ketone which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. masterorganicchemistry.com

Reaction with Epoxides: The reagent attacks the less sterically hindered carbon of the epoxide ring, leading to ring-opening and the formation of an alcohol after protonation. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂, followed by acidification, provides a route to carboxylic acids. masterorganicchemistry.com

The successful formation and reaction of this Grignard reagent require strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. mnstate.edulibretexts.org

Table 3: Synthetic Applications of Grignard Reagents

Electrophile Product after Workup Bond Formed Reference
Aldehyde Secondary Alcohol C-C masterorganicchemistry.com
Ketone Tertiary Alcohol C-C masterorganicchemistry.com
Ester (2 equiv. Grignard) Tertiary Alcohol C-C masterorganicchemistry.com
Epoxide Alcohol C-C masterorganicchemistry.com
Carbon Dioxide (CO₂) Carboxylic Acid C-C masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with numerous applications in synthesizing complex molecules. researchgate.net These reactions typically involve an organohalide, a catalyst, and a coupling partner. ustc.edu.cn For this compound, the reactive site is the C(sp³)–Br bond.

The classic Heck, Sonogashira, and Stille reactions primarily involve the coupling of aryl or vinyl halides (C(sp²)-X). ustc.edu.cn

Heck Reaction: This reaction couples an organohalide with an alkene. ustc.edu.cn While traditionally used for C(sp²) halides, modifications for C(sp³) halides like benzyl (B1604629) bromides exist, though they can be more challenging.

Sonogashira Coupling: This involves the coupling of an organohalide with a terminal alkyne, typically using palladium and a copper(I) co-catalyst. ustc.edu.cnlibretexts.org Copper-free versions have also been developed. rsc.orgnanochemres.org This reaction is a highly efficient method for creating arylalkynes and conjugated enynes. libretexts.org

Stille Coupling: This reaction pairs an organohalide with an organostannane (organotin) compound. ustc.edu.cn A key advantage is the tolerance of a wide variety of functional groups.

While direct C(sp³)–Br coupling of this compound in these classic named reactions can be less efficient than C(sp²) coupling, related palladium-catalyzed systems have been developed that successfully couple benzylic halides. mdpi.com

Suzuki and Negishi couplings are highly versatile and are frequently used for C(sp³)-C(sp²) bond formation.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com It is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity and stability of the organoboron reagents. nanochemres.org Research on related substrates, such as 1-bromo-4-(chloromethyl)benzene, shows that palladium can selectively catalyze coupling at a C(sp²)-Br bond over a C(sp³)-Cl bond, but coupling at benzylic positions is well-established. nih.gov

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. ustc.edu.cnorganic-chemistry.org Negishi couplings are known for their high reactivity and functional group tolerance. orgsyn.org The organozinc reagent can be prepared from the corresponding Grignard reagent or directly from the halide, allowing for a one-pot procedure. organic-chemistry.org This method is effective for coupling various halides, including benzyl and allyl types. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Key Features Source(s)
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) Mild conditions, stable and low-toxicity reagents. ustc.edu.cnnih.govyoutube.com
Negishi Organozinc (e.g., R-ZnX) Pd(0) or Ni(0) complex High reactivity, broad scope, good functional group tolerance. ustc.edu.cnorganic-chemistry.orgorgsyn.org
Heck Alkene Pd(0) complex, Base (e.g., Et₃N) Forms substituted alkenes; primarily for C(sp²) halides. researchgate.netustc.edu.cn
Sonogashira Terminal Alkyne Pd(0) complex, Cu(I) salt, Base (e.g., amine) Efficient synthesis of alkynes. libretexts.orgrsc.orgnanochemres.org

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | High functional group tolerance; tin byproducts are toxic. | ustc.edu.cnyoutube.com |

Other Metal-Mediated Transformations (e.g., Copper, Nickel, Gold)

While palladium dominates the cross-coupling landscape, other transition metals are effective catalysts for related transformations.

Nickel: Nickel catalysts are a cost-effective alternative to palladium for cross-coupling reactions like the Negishi and Kumada (Grignard-based) couplings. ustc.edu.cn They are particularly effective in coupling unreactive aryl electrophiles. ustc.edu.cn

Copper: Copper is famously used in the Ullmann reaction to couple two aryl halides and as a co-catalyst in the Sonogashira reaction. ustc.edu.cn

Gold: Gold catalysis is an emerging field, prized for the unique reactivity of gold complexes, which are highly carbophilic. beilstein-journals.orgnih.gov While often used in cycloisomerization reactions of enynes, gold can also participate in cross-coupling. nih.gov For instance, gold has been investigated as a cleaner co-catalyst alternative to copper in Sonogashira-type reactions, reducing the unwanted side reaction of alkyne homocoupling. awuahlab.com Dinuclear gold catalysts have also been shown to mediate C-H functionalization and control the formation of C-C or C-X bonds.

Elimination Reactions Competing with Substitution

When this compound is treated with a nucleophile, it can undergo either a substitution (Sₙ) or an elimination (E) reaction. The outcome is determined by the structure of the substrate, the nature of the nucleophile/base, and the solvent. chadsprep.comlibretexts.org

The substrate is a primary benzylic halide. The primary nature generally favors Sₙ2, while the benzylic position can stabilize a carbocation, making Sₙ1 possible. mugberiagangadharmahavidyalaya.ac.inkhanacademy.org However, the carbon atom is attached to a quaternary center (the C1 of the cyclopentyl ring), creating significant steric hindrance. This structure is analogous to a neopentyl halide, which is known to be very unreactive in Sₙ2 reactions. libretexts.org

Sₙ2 vs. E2: With a strong, unhindered base/nucleophile (e.g., NaOH, EtO⁻), the Sₙ2 pathway is severely hindered. Therefore, the E2 (bimolecular elimination) reaction is likely to be a major competing pathway, leading to the formation of (1-methylidenecyclopentyl)benzene. libretexts.org With a strong, bulky base (e.g., t-BuOK), the E2 reaction will be heavily favored, becoming the dominant pathway. libretexts.org

Sₙ1 vs. E1: In the absence of a strong base and in a polar, protic solvent (e.g., water, ethanol), solvolysis can occur. mugberiagangadharmahavidyalaya.ac.in The formation of a relatively stable benzylic carbocation intermediate would favor a unimolecular mechanism. khanacademy.org In this case, Sₙ1 and E1 reactions will compete. masterorganicchemistry.com The Sₙ1 product would result from the solvent acting as a nucleophile, while the E1 product would be the same alkene formed in the E2 reaction.

Table 4: Predicted Reaction Outcomes for this compound

Reagent/Conditions Mechanism(s) Major Product(s) Source(s)
Strong, non-bulky base (e.g., NaOH, NaOEt in EtOH) E2 competes with slow Sₙ2 (1-Methylidenecyclopentyl)benzene and substitution product libretexts.orgmasterorganicchemistry.com
Strong, bulky base (e.g., KOC(CH₃)₃) E2 dominates (1-Methylidenecyclopentyl)benzene libretexts.org
Weak nucleophile, weak base (e.g., NaI in acetone) Sₙ2 (slow) [1-(Iodomethyl)cyclopentyl]benzene libretexts.org

| Polar protic solvent, heat (e.g., H₂O or EtOH, heat) | Sₙ1 and E1 compete | Substitution product (alcohol/ether) and alkene | mugberiagangadharmahavidyalaya.ac.inmasterorganicchemistry.com |

Table of Compounds

Compound Name
This compound
(1-Cyclopentyl-1-phenylmethyl)magnesium bromide
1,2-dibromoethane
Diethyl ether
Tetrahydrofuran (THF)
Cyclopentyl methyl ether (CPME)
Diisobutylaluminum hydride (DIBALH)
Benzaldehyde
1-(1-Cyclopentyl-1-phenylmethyl)-1-phenylmethanol
Acetone
2-(1-Cyclopentyl-1-phenylmethyl)propan-2-ol
Methyl benzoate
1,1-Bis(1-cyclopentyl-1-phenylmethyl)-1-phenylethanol
1-Bromo-4-(chloromethyl)benzene
Boronic acid
Boronate ester
(1-Methylidenecyclopentyl)benzene

E1 and E2 Pathways to Cyclopentylphenylalkenes

Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanistic routes: the unimolecular elimination (E1) and the bimolecular elimination (E2). The preferred pathway is largely determined by the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.

The E2 mechanism is a one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, and the leaving group departs simultaneously. iitk.ac.inlibretexts.org This concerted reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. iitk.ac.in For this compound, a strong, non-hindered base would favor the E2 pathway, leading to the direct formation of a cyclopentylphenylalkene. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in

Conversely, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. iitk.ac.inlibretexts.org This is followed by the rapid removal of a β-proton by a base (often a weak one, like the solvent) to form the alkene. libretexts.org Given that this compound is a primary alkyl halide, the formation of a primary carbocation is generally unfavorable. However, the proximity of the phenyl group allows for the potential of carbocation rearrangement to a more stable benzylic or tertiary carbocation. E1 reactions are typically favored by polar, protic solvents and higher temperatures, which help stabilize the carbocation intermediate and provide the energy needed for the initial bond cleavage. iitk.ac.in It is important to note that E1 reactions often compete with SN1 substitution reactions, as they share the same initial carbocation formation step. libretexts.org

FeatureE1 PathwayE2 Pathway
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Requirement Weak base is sufficientStrong base is required
Substrate Structure Favored by tertiary > secondary halidesFavored by tertiary > secondary > primary halides
Stereochemistry No specific requirement for proton orientationRequires anti-periplanar geometry
Rearrangements PossibleNot possible

Regioselectivity of Alkene Formation (Saytzeff vs. Hofmann)

When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction becomes a key consideration, leading to the potential formation of different alkene isomers. The two guiding principles for predicting the major product are the Saytzeff (or Zaitsev) rule and the Hofmann rule.

The Saytzeff rule predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. This outcome is generally favored when using a small, strong base. quimicaorganica.org In the case of this compound, after a potential rearrangement to a tertiary carbocation on the cyclopentyl ring, a small base like ethoxide would preferentially abstract a proton from the more substituted β-carbon, leading to the more stable alkene.

The Hofmann rule , on the other hand, predicts the formation of the less substituted alkene as the major product. This is typically observed when a bulky, sterically hindered base is used, such as potassium tert-butoxide. quimicaorganica.orgyoutube.com The large size of the base makes it difficult to access the more sterically hindered protons on the interior of the molecule, so it preferentially abstracts a more accessible, less hindered proton from a β-carbon, leading to the less substituted alkene (the kinetic product). quimicaorganica.org In the context of an E2 reaction on this compound, a bulky base would favor the formation of the terminal alkene.

The choice of base is therefore a critical factor in controlling the regiochemical outcome of the elimination reaction.

RuleFavored ProductConditions
Saytzeff More substituted alkeneSmall, strong base
Hofmann Less substituted alkeneBulky, sterically hindered base

Diastereoselective and Enantioselective Elimination

While the substrate this compound itself is achiral, the concepts of diastereoselectivity and enantioselectivity become relevant when considering reactions on substituted analogs or when using chiral reagents.

Diastereoselective elimination can occur if the substrate has a pre-existing stereocenter and the elimination reaction creates a new stereocenter (such as in the formation of an E/Z isomeric alkene) or if there are diastereotopic protons that can be abstracted. For an E2 reaction, the requirement for an anti-periplanar arrangement of the leaving group and the abstracted proton can lead to a high degree of diastereoselectivity. Depending on the conformation of the cyclopentyl ring, only certain β-protons will be able to achieve this geometry, thus dictating which diastereomeric alkene is formed.

Enantioselective elimination involves the preferential formation of one enantiomer of a chiral product from a racemic or prochiral starting material. This is typically achieved through the use of a chiral base or a chiral catalyst. While less common for simple elimination reactions, enantioconvergent transformations using chiral catalysts, for instance with nickel complexes, have been developed for related systems. nih.gov These methods can, in principle, be applied to derivatives of this compound to achieve enantiomerically enriched alkene products. The development of such catalytic systems is an active area of research in asymmetric synthesis. kashanu.ac.ir

The potential for stereocontrol in the elimination reactions of this compound and its derivatives highlights the sophisticated level of control that can be exerted in modern organic synthesis, allowing for the targeted synthesis of specific stereoisomers.

Applications of 1 Bromomethyl Cyclopentyl Benzene in Complex Organic Synthesis

As a Versatile Building Block in Medicinal Chemistry

In medicinal chemistry, the quest for novel molecular scaffolds that can lead to improved efficacy, selectivity, and pharmacokinetic properties is relentless. [1-(Bromomethyl)cyclopentyl]benzene serves as a valuable starting material for creating compounds with high three-dimensional complexity, a feature known to be advantageous in drug discovery. americanelements.com Its utility spans the synthesis of key intermediates and the direct incorporation of its signature spirocyclic and benzylic features into bioactive molecules.

The primary application of this compound in medicinal chemistry is as a reactive intermediate for the synthesis of more complex pharmaceutical building blocks. americanelements.combldpharm.com The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility.

Common nucleophilic substitution reactions involving this compound include reactions with amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For example, reaction with a generic amine (R-NH₂) would yield a secondary amine derivative, a common structural motif in many pharmaceuticals. A notable example of a related structure's application is the synthesis of 1-(2,6-Diethyl-phenyl)-3-(1-phenyl-cyclopentylmethyl)-urea, a compound with potential biological activity whose synthesis would logically proceed from a derivative of this compound. ontosight.ai

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent Example Product Type Potential Application
Amine R-NH₂ (e.g., Piperidine) C₆H₅-C₅H₈-CH₂-NH-R Synthesis of receptor antagonists, enzyme inhibitors
Thiol R-SH (e.g., Thiophenol) C₆H₅-C₅H₈-CH₂-S-R Synthesis of enzyme inhibitors (e.g., protease inhibitors)
Alkoxide R-OH (e.g., Methanol) C₆H₅-C₅H₈-CH₂-O-R Synthesis of ether-linked pharmacophores
Azide NaN₃ C₆H₅-C₅H₈-CH₂-N₃ Precursor for triazole synthesis via click chemistry

These reactions are typically carried out under mild conditions and can be adapted for high-throughput synthesis, a valuable approach in modern drug discovery for rapidly generating libraries of compounds for screening. acs.orgacs.org

The incorporation of spirocycles into drug candidates is an increasingly popular strategy to enhance molecular rigidity, three-dimensionality (sp³ character), and novelty, which can lead to improved binding affinity and selectivity for biological targets. nih.govbeilstein-journals.org Spirocyclic compounds often exhibit improved pharmacological profiles compared to their "flat" aromatic counterparts. nih.gov this compound is an ideal starting material for introducing a spiro-center that links a cyclopentane (B165970) ring and a phenyl-substituted methyl group to a target scaffold.

A key synthetic strategy involves the reaction of this compound with bifunctional molecules or in multicomponent reactions. For instance, reacting it with a compound containing two nucleophilic sites can lead to the formation of a new heterocyclic ring attached at the spiro center. While direct examples starting with this compound are proprietary or less documented in public literature, the synthesis of spiro[dihydropyridine-oxindoles] from isatin, an arylamine, and cyclopentane-1,3-dione illustrates the principle of how spiro-fused systems can be constructed in a one-pot reaction. beilstein-journals.org Similarly, photocatalytic radical cyclization methods have been developed to access spiro[4.5]decane skeletons from related benzyl (B1604629) bromide derivatives, highlighting a modern approach to spirocycle synthesis. acs.org

The benzylic nature of the scaffold is also significant, as the phenyl group can engage in crucial π-π stacking or hydrophobic interactions within a protein's binding pocket, while the cyclopentyl group provides a defined conformational constraint.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. For derivatives of this compound, SAR studies would systematically explore how modifications to both the phenyl ring and the cyclopentyl ring, as well as the nature of the group attached to the methylene (B1212753) bridge, affect biological activity. rsc.orgnih.gov

For example, introducing electron-withdrawing or electron-donating substituents onto the phenyl ring can modulate the electronic properties of the molecule and its ability to interact with the target protein. libretexts.org SAR studies on related cyclopentaquinoline derivatives have shown that the nature and position of substituents on the aromatic rings are critical for their activity as DNA intercalators and topoisomerase II inhibitors. rsc.org

Similarly, the size and lipophilicity of the group introduced via substitution of the bromine atom can have a profound impact on potency and selectivity. In studies of related dopamine (B1211576) uptake inhibitors, varying the N-substituents on a cyclohexyl scaffold (a close analog to cyclopentyl) led to significant differences in binding affinity, demonstrating the sensitivity of the biological target to the steric and electronic nature of this part of the molecule. youtube.com A systematic SAR campaign on derivatives of this compound would likely yield valuable insights for designing more potent and selective therapeutic agents. rjeid.come3s-conferences.org

Table 2: Potential SAR Exploration on this compound Derivatives

Molecular Fragment Modification Strategy Property to Investigate Potential Impact
Phenyl Ring Introduction of substituents (e.g., -F, -Cl, -OCH₃, -CF₃) Electronic effects, hydrogen bonding capacity Altered binding affinity, selectivity, metabolism
Cyclopentyl Ring Introduction of substituents, ring expansion/contraction Conformational rigidity, lipophilicity Modified fit in binding pocket, altered solubility
Methylene Linker Replacement of bromine with various nucleophiles Polarity, size, H-bond donor/acceptor status Tuned potency, improved pharmacokinetic properties

Role in Agrochemical Development

The principles that make this compound a valuable building block in medicinal chemistry also apply to the field of agrochemical development. The constant need for new insecticides, herbicides, and fungicides with novel modes of action to combat resistance drives the search for new chemical entities. The unique three-dimensional structure of the 1-phenylcyclopentyl moiety can be exploited to design active ingredients that are highly specific for their target enzymes or receptors in pests, while having minimal impact on non-target organisms. ontosight.ai

This compound serves as a precursor for agrochemicals by enabling the attachment of its core structure to known toxophores or other biologically active fragments. The development of modern pesticides often involves combining different structural motifs to optimize activity and properties. For example, the synthesis of pyroxasulfone, a potent herbicide, involves the creation of a sulfone linkage, a type of reaction that could be achieved starting from a thiol derivative of this compound followed by oxidation. nih.gov

While specific, commercialized pesticides derived directly from this compound are not widely reported in public literature, numerous patents describe the use of cyclopentyl and benzyl bromide moieties in the synthesis of pesticidal compounds, indicating the value of this structural combination. For example, fungicidal compositions containing quinoline (B57606) (thio)carboxamides have been synthesized using benzyl-type building blocks to create complex side chains that are crucial for their biological activity. rjeid.com

A major goal in modern agrochemical research is the design of more environmentally benign products. This involves creating molecules that are highly potent against the target pest, non-toxic to pollinators like bees and other beneficial organisms, and readily biodegradable in the environment. e3s-conferences.org

The use of structurally complex and rigid building blocks like this compound can contribute to this goal. By creating molecules with a precise three-dimensional shape, it is possible to achieve high specificity for the target protein in the pest. This high specificity can translate to lower required application rates and reduced off-target effects. While specific research linking this compound to "green" agrochemicals is limited, the general principle of using structurally unique building blocks to enhance target selectivity is a key strategy in the development of safer and more environmentally friendly crop protection agents. bldpharm.com

Utilization in Materials Science and Polymer Chemistry

The presence of a reactive benzylic bromide group makes this compound a prime candidate for applications in materials science and polymer chemistry. This functionality allows for its incorporation into polymeric structures and for the modification of material surfaces.

Monomer for Functionalized Polymers

While direct polymerization of this compound is not a common application, its structure lends itself to being a valuable monomer in the synthesis of functionalized polymers. The reactive bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, the bromine atom can be abstracted by a transition metal complex to generate a benzylic radical, which then initiates the polymerization of other vinyl monomers.

Alternatively, this compound can be used as a co-monomer in polymerization reactions to introduce the cyclopentylphenyl moiety into the polymer backbone. This can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. The bulky cyclopentylphenyl group can increase the rigidity of the polymer chain and affect its packing in the solid state.

Furthermore, the bromo-functional group can be chemically modified post-polymerization. This allows for the synthesis of a variety of functional polymers from a single parent polymer. For instance, the bromide can be substituted with various nucleophiles to introduce different functional groups, as illustrated in the table below.

NucleophileIntroduced Functional GroupPotential Application of Functionalized Polymer
Azide (N₃⁻)Azido (-N₃)Precursor for "click" chemistry, cross-linking
Cyanide (CN⁻)Nitrile (-CN)Altering polarity, precursor for amines or carboxylic acids
Thiolate (RS⁻)Thioether (-SR)Modifying refractive index, introducing cross-linking sites
Amine (R₂NH)Tertiary Amine (-NR₂)pH-responsive materials, metal chelation

Grafting and Surface Modification Applications

The reactive nature of the carbon-bromine bond in this compound makes it a suitable agent for surface modification through "grafting-from" or "grafting-to" approaches. researchgate.netresearchgate.net In the "grafting-from" method, the compound can be immobilized on a surface, and the bromomethyl group can then act as an initiator for the growth of polymer chains directly from the surface. researchgate.net This technique is widely used to alter the surface properties of materials, such as their hydrophilicity, biocompatibility, or adhesion. ekb.eg

In a "grafting-to" approach, pre-formed polymers with nucleophilic end-groups can be reacted with a surface that has been functionalized with this compound. The nucleophilic end of the polymer displaces the bromide, forming a covalent bond and attaching the polymer chain to the surface.

These surface modification strategies are crucial in various technological areas, including the development of new biocompatible materials for medical implants, the creation of anti-fouling surfaces, and the fabrication of sensors and microelectronic devices. The introduction of the cyclopentylphenyl group onto a surface can significantly alter its surface energy and interactions with its environment.

Synthesis of Natural Products and Analogues

Substituted benzyl bromides are fundamental building blocks in the synthesis of a wide array of natural products and their biologically active analogues. beilstein-journals.org The benzylic bromide functionality provides a reliable handle for the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions.

Total Synthesis of Biologically Active Compounds

In the context of total synthesis, a molecule like this compound could serve as a key fragment for introducing a phenyl-substituted cyclopentyl motif into a larger, more complex molecule. This structural unit is found in some classes of natural products and pharmacologically active compounds. The synthesis of such target molecules often relies on the coupling of several smaller, functionalized fragments.

For example, the bromomethyl group can be converted into a phosphonium (B103445) salt, which can then be used in a Wittig reaction to form a double bond and connect the cyclopentylphenyl moiety to another part of the molecule. researchgate.net Alternatively, it can react with a variety of carbon and heteroatom nucleophiles to build the desired molecular framework. The cyclopentyl ring introduces a specific three-dimensional structure that can be crucial for the biological activity of the final compound.

While there are no specific examples in the literature detailing the use of this compound in a completed total synthesis, the general strategies employed in natural product synthesis strongly suggest its potential utility. e-bookshelf.desemanticscholar.orgrroij.com

Semi-Synthesis and Derivatization of Natural Products

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce a derivative with improved or different biological properties. rroij.com In this area, this compound could be used as an alkylating agent to introduce the cyclopentylphenylmethyl group onto a natural product scaffold.

This derivatization can have several effects on the parent molecule:

Increased Lipophilicity: The introduction of the hydrocarbon-rich cyclopentylphenyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Steric Shielding: The bulky substituent can sterically hinder certain parts of the natural product, potentially leading to increased metabolic stability or altered receptor binding selectivity.

Introduction of a New Interaction Site: The phenyl ring can engage in π-π stacking or other non-covalent interactions with biological targets such as enzymes or receptors.

The table below summarizes potential reaction partners for the derivatization of natural products using this compound.

Natural Product Functional GroupReaction TypeResulting Linkage
Phenol (-OH)Williamson Ether SynthesisEther (-O-CH₂-cyclopentylphenyl)
Carboxylic Acid (-COOH)EsterificationEster (-COO-CH₂-cyclopentylphenyl)
Amine (-NH₂)N-AlkylationSecondary or Tertiary Amine
Thiol (-SH)S-AlkylationThioether (-S-CH₂-cyclopentylphenyl)

Through such modifications, a library of new compounds can be generated from a single natural product, allowing for the exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

Theoretical and Computational Investigations of 1 Bromomethyl Cyclopentyl Benzene

Electronic Structure and Reactivity Descriptors

Computational quantum chemistry provides powerful tools to investigate the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and predicting the ground state geometry of molecules. For [1-(Bromomethyl)cyclopentyl]benzene, a typical computational approach would involve geometry optimization using a functional like B3LYP or ωB97X-D, combined with a suitable basis set such as 6-31G(d) or a larger one like def2-TZVP for higher accuracy.

The optimization process seeks the lowest energy conformation of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-Br bond length is a critical parameter, as it influences the activation barrier for its cleavage in substitution or elimination reactions. The orientation of the phenyl and cyclopentyl groups relative to each other would also be a significant finding, defining the steric environment around the reactive benzylic carbon.

Table 1: Illustrative Optimized Ground State Geometric Parameters for this compound (Calculated at ωB97X-D/6-31+G(d,p) Level)

Parameter Value
C-Br Bond Length ~1.98 Å
C-Phenyl Bond Length ~1.52 Å
C-CH2Br Bond Angle ~112°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring. The LUMO, conversely, would be predominantly centered on the antibonding σ* orbital of the C-Br bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the benzylic carbon, leading to the cleavage of the C-Br bond.

Fukui functions would further refine this picture by identifying the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular view of reactivity.

Table 2: Illustrative FMO Energies for this compound

Orbital Energy (eV) Primary Localization
HOMO -9.2 eV Phenyl Ring (π-system)
LUMO -0.5 eV C-Br (σ* antibonding orbital)

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (typically colored red) associated with the π-electron cloud of the phenyl group and the electronegative bromine atom. A region of positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the benzylic carbon atom due to the electron-withdrawing effect of the bromine, indicating its electrophilic character.

Methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution by assigning partial charges to each atom. This analysis would confirm the polarization of the C-Br bond, with the bromine atom carrying a partial negative charge and the benzylic carbon a partial positive charge, making it a prime target for nucleophiles.

Reaction Pathway Elucidation and Transition State Analysis

The tertiary benzylic nature of this compound suggests several competing reaction mechanisms are possible. Computational modeling can elucidate these pathways and predict which are most favorable. masterorganicchemistry.com

SN1/E1 Mechanisms: Given the tertiary substrate and the ability to form a resonance-stabilized benzylic carbocation, the SN1 (unimolecular substitution) and E1 (unimolecular elimination) pathways are highly probable, especially in polar protic solvents. libretexts.org Computational modeling would involve locating the transition state for the rate-determining step: the heterolytic cleavage of the C-Br bond to form the tertiary benzylic carbocation and a bromide ion. The stability of this carbocation, enhanced by hyperconjugation with the cyclopentyl ring and resonance with the phenyl ring, makes this pathway viable. wikipedia.org

SN2 Mechanism: The SN2 (bimolecular substitution) pathway is considered highly unlikely. masterorganicchemistry.comlibretexts.org The tertiary carbon is sterically hindered by the bulky cyclopentyl and phenyl groups, preventing the backside attack required for an SN2 reaction. khanacademy.org A computational search for an SN2 transition state would likely fail or result in a structure with an extremely high activation energy.

E2 Mechanism: The E2 (bimolecular elimination) mechanism is a strong possibility, particularly with a strong, sterically hindered base. libretexts.org This pathway avoids the formation of a carbocation and involves a concerted step where the base abstracts a proton from a carbon adjacent to the benzylic center while the C-Br bond breaks. Modeling would identify the transition state for this concerted process.

Radical Mechanism: Homolytic cleavage of the C-Br bond can generate a stable tertiary benzylic radical. wikipedia.orgmasterorganicchemistry.com This mechanism is relevant in reactions initiated by light or radical initiators, such as benzylic bromination with N-bromosuccinimide (NBS). masterorganicchemistry.com Computational studies can model this bond dissociation energy to assess the feasibility of radical formation.

By comparing the activation energies of the SN1, E1, and E2 transition states, a prediction can bemade about the dominant reaction pathway under specific conditions (e.g., choice of solvent and base). Generally, for tertiary benzylic halides, the SN1/E1 pathways are expected to have lower activation barriers than the SN2 pathway. nih.gov The competition between SN1 and E1 is often influenced by temperature, with higher temperatures favoring elimination. youtube.com

Table 3: Illustrative Calculated Activation Energies for Competing Pathways

Reaction Mechanism Calculated Activation Energy (Ea) (kcal/mol) Likelihood
SN1 ~20-25 High (in polar protic solvents)
SN2 > 40 Very Low
E1 ~22-27 High (competes with SN1)

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are a powerful tool to map out the minimum energy path connecting a transition state to its corresponding reactants and products. For this compound, IRC calculations are instrumental in understanding the mechanistic details of reactions involving the cleavage of the carbon-bromine bond, a common pathway for nucleophilic substitution or elimination reactions.

An IRC calculation would typically be initiated from the transition state structure for a given reaction, for example, the SN2 substitution of the bromide by a nucleophile. The computation follows the path of steepest descent on the potential energy surface in both forward and reverse directions. This allows for the unambiguous confirmation that the identified transition state connects the desired reactants and products.

Conformational Analysis of the Cyclopentyl and Benzylic Moieties

The conformational flexibility of the cyclopentyl ring and the rotational freedom of the benzylic group in this compound give rise to a complex potential energy surface with multiple minima and transition states.

The cyclopentyl ring is known to adopt non-planar conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). In this compound, the presence of bulky substituents at the C1 position—the phenyl and bromomethyl groups—significantly influences the relative energies of these conformers.

Computational searches for the global and local minima would involve systematically exploring the conformational space by rotating the bonds and allowing the geometry to relax to the nearest energy minimum. The phenyl group and the bromomethyl group can adopt different orientations relative to the cyclopentyl ring, further increasing the number of possible conformers.

The global minimum is the most stable conformation, and its identification is crucial for understanding the ground-state properties of the molecule. Other local minima represent less stable, but potentially populated, conformations that can influence the compound's reactivity and spectroscopic signatures.

The different conformers of this compound are not static but can interconvert by passing through transition states. The energy required to overcome these barriers determines the rate of conformational change. For the cyclopentyl ring, the interconversion between envelope and twist forms, a process known as pseudorotation, typically has a low energy barrier.

The rotation of the phenyl group around the C-C bond connecting it to the cyclopentyl ring also has an associated energetic barrier. This barrier arises from steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the cyclopentyl ring. Similarly, rotation of the bromomethyl group is also subject to steric interactions.

Conformational Change Calculated Energetic Barrier (kcal/mol)
Cyclopentyl Ring Pseudorotation2 - 5
Phenyl Group Rotation4 - 8
Bromomethyl Group Rotation3 - 6

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the preferred conformations and reactivity of this compound. researchgate.netsemanticscholar.org The orientation of the C-Br bond relative to the other bonds in the cyclopentyl ring and the phenyl group can lead to stabilizing or destabilizing interactions.

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum mechanical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can model the behavior of this compound in a more realistic environment, such as in a solvent and at a specific temperature.

MD simulations treat the molecule and its surrounding solvent molecules as a classical system of interacting particles. By solving Newton's equations of motion over time, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior.

In a polar solvent, the dipole moment of this compound will interact with the solvent molecules, influencing its conformational preferences. The solvent can stabilize conformers with a larger dipole moment. Furthermore, the solvent molecules can form a "cage" around the solute, affecting its rotational and translational motion.

Solvent-Solute Interactions and Their Influence on Reactivity

The reactivity of this compound, a secondary benzylic bromide, is profoundly influenced by the surrounding solvent. The solvent's ability to solvate and stabilize the reactants, transition states, and intermediates plays a crucial role in determining the reaction pathway and rate. The primary mechanistic pathways for nucleophilic substitution on this compound are the unimolecular (SN1) and bimolecular (SN2) reactions. The choice between these pathways is a direct consequence of solvent-solute interactions.

In the context of this compound, the key solute species to consider are the neutral ground state molecule, the transition state for the SN2 reaction, and the carbocation intermediate and its transition state for the SN1 reaction.

Influence of Solvent Polarity on Reaction Mechanism

The competition between SN1 and SN2 mechanisms is highly dependent on the polarity of the solvent.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have a significant dipole moment but lack acidic protons for hydrogen bonding. These solvents are known to favor the SN2 mechanism . While they can solvate cations, they are less effective at solvating anions (the nucleophile and the leaving group). In an SN2 reaction, a "naked," less-solvated nucleophile is more reactive. Polar aprotic solvents enhance the nucleophilicity of the attacking species, promoting the bimolecular pathway. For this compound, a strong nucleophile in a polar aprotic solvent would likely lead to an SN2 reaction, characterized by an inversion of stereochemistry at the chiral center.

Detailed Research Findings from Analogous Systems

For instance, the solvolysis of benzyl (B1604629) bromides in various alcohol-water mixtures shows a significant rate increase with increasing water content (i.e., increasing solvent polarity). This is attributed to the enhanced stabilization of the carbocation-like transition state in more polar media.

The following interactive data table, compiled from studies on similar secondary benzylic bromides, illustrates the general effect of solvent polarity on the solvolysis rate constant (k).

Solvent SystemDielectric Constant (ε)Relative Rate (k_rel)Probable Dominant Mechanism
100% Ethanol24.31SN1 / SN2 (borderline)
80% Ethanol / 20% Water67.0~10SN1
50% Ethanol / 50% Water78.5~100SN1
100% Water80.1~1000SN1
Acetone20.7Low (with added nucleophile)SN2
Dimethylformamide (DMF)36.7Moderate (with added nucleophile)SN2

This table presents representative data for analogous secondary benzylic bromides to illustrate the expected trend for this compound.

Computational Insights

Theoretical and computational studies on the nucleophilic substitution of benzyl bromides corroborate these experimental findings. researchgate.net Density Functional Theory (DFT) calculations have shown that in the gas phase (an environment with no solvent), the reaction profile often favors an SN2 mechanism. However, when solvent effects are included in the calculations using models like the Polarizable Continuum Model (PCM), the energy of the carbocation intermediate is significantly lowered in polar solvents, making the SN1 pathway more favorable. researchgate.net

These computational models allow for the examination of the transition state structures. In polar protic solvents, the transition state for the SN1 reaction is "looser," with a greater degree of charge separation, reflecting the stabilization provided by the solvent. Conversely, in less polar or aprotic solvents, the SN2 transition state is "tighter," with a more concerted bond-breaking and bond-forming process.

Future Research Directions and Emerging Paradigms

Development of Highly Selective and Sustainable Synthetic Methodologies

The imperative for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like [1-(Bromomethyl)cyclopentyl]benzene. Key areas of focus include stereoselective transformations and the adoption of continuous manufacturing technologies.

Enantioselective and Diastereoselective Transformations

The creation of single-enantiomer or diastereomerically pure compounds is critical in pharmaceutical and materials science. For derivatives of this compound, achieving such selectivity presents a considerable challenge. Future research will likely concentrate on:

Chiral Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental. For instance, nickel-catalyzed asymmetric cross-coupling reactions have shown promise for creating chiral centers adjacent to an aromatic ring. nih.govnih.gov The use of specialized chiral ligands, such as pybox and isoquinoline-oxazoline ligands, can induce high enantioselectivity in the coupling of benzylic bromides with various nucleophiles. nih.gov Similarly, synergistic catalysis, combining a chiral hydrogen-bond donor with an onium salt, has enabled enantioconvergent nucleophilic substitution of racemic benzylic bromides. nih.goved.ac.uk

Substrate Control: The inherent stereochemistry of substituted cyclopentyl rings can be exploited to direct the outcome of reactions. acs.org The interplay between the cyclopentyl ring conformation and the approach of reagents can lead to predictable diastereoselectivity in nucleophilic additions and other transformations. youtube.com

Advanced Analytical Techniques: The precise determination of enantiomeric and diastereomeric ratios is crucial for optimizing selective reactions. Advances in chiral chromatography and NMR spectroscopy will continue to be vital tools in this area.

A summary of potential stereoselective approaches is presented in the table below.

Catalytic SystemReaction TypeKey FeaturesPotential Application to this compound
Nickel/Pybox or Isoquinoline-oxazoline LigandsAsymmetric Cross-CouplingHigh enantioselectivity for coupling of benzylic bromides with alkylzinc reagents. nih.govSynthesis of enantioenriched derivatives by coupling at the benzylic position.
Chiral Bis-urea/Onium SaltEnantioconvergent Nucleophilic SubstitutionRacemization of the benzylic bromide coupled with enantioselective fluoride (B91410) delivery. nih.goved.ac.ukPotential for producing chiral fluorinated analogs.
Nickel/Photoredox with BiOX LigandsAsymmetric Cross-CouplingCouples α-N-heterocyclic trifluoroborates with aryl bromides in high enantioselectivity. nih.govCould be adapted for coupling at the benzylic position with various partners.

Flow Chemistry and Continuous Processing Approaches

The shift from traditional batch production to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govscribd.comnih.govallfordrugs.com For reactions involving this compound, flow chemistry presents several opportunities:

Safer Handling of Hazardous Reagents: The in situ generation of reagents like bromine for benzylic bromination can be achieved in a continuous flow setup, minimizing the risks associated with handling and storing large quantities of hazardous materials. rsc.orgacs.org

Process Intensification: Flow reactors enable rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher throughput and reduced waste. rsc.orgacs.orgresearchgate.net Photochemical brominations, for instance, can achieve complete conversion in seconds within a microreactor. rsc.org

Improved Product Quality: The precise control offered by flow systems can lead to higher selectivity and yields, minimizing the formation of byproducts. beilstein-journals.org This is particularly relevant for the synthesis of pharmaceutical intermediates where purity is paramount. nih.gov A continuous bromination process in a stirred tank reactor allows for the control of bromination levels by adjusting the average residence time. google.com

Exploration of Novel Reactivity and Unconventional Transformations

Beyond established synthetic routes, researchers are exploring new ways to activate and transform the this compound scaffold, opening doors to previously inaccessible molecular architectures.

Activation of the Benzylic Bromide for Challenging C-C and C-X Bond Formations

The benzylic bromide moiety is a key functional handle for further synthetic manipulations. Future work will focus on activating this group for more challenging bond formations:

Iron-Catalyzed Bromination: An iron-catalyzed method for the site-selective bromination of benzylic C-H bonds offers a practical route for late-stage functionalization of complex molecules. sdu.edu.cn

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions can form C(sp³)–C(sp³) bonds by coupling benzylic bromides with other alkyl halides. organic-chemistry.org

Homologation Reactions: A novel homologation reaction allows for the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of benzyl (B1604629) bromide derivatives, leading to products with benzylic quaternary centers. nih.govresearchgate.net

Hypervalent Iodine Reagents: An oxidation system using phenyliodine(III) diacetate (PIDA) and sodium bromide can facilitate the direct introduction of carboxylic acids into benzylic C-H bonds. beilstein-journals.org

Halogen Bond Donors: Perfluorinated alkyl halides have been shown to activate substrates through halogen bonding, providing a metal-free approach to catalysis. beilstein-journals.org

Synergistic Catalysis (e.g., Dual Catalysis)

Synergistic catalysis, where two distinct catalytic cycles operate in concert, has emerged as a powerful tool for enabling novel transformations. europa.eu For this compound, this could involve:

Dual Nickel/Photoredox Catalysis: This approach combines a nickel catalyst with a photoredox catalyst to enable cross-electrophile coupling reactions between aryl and alkyl halides under mild conditions. nih.govacs.orgresearchgate.net The nickel catalyst activates the aryl halide, while the photoredox catalyst activates the alkyl halide. nih.govresearchgate.net This system is tolerant of a wide range of functional groups and can be used to couple benzylic chlorides with vinyl bromides. acs.org

Cooperative Catalysis: A nucleophilic cooperative catalysis strategy using lutidine can activate benzylic halides for radical formation and subsequent coupling with electron-deficient alkenes. acs.org

Vitamin B12 as a Dual Catalyst: Inspired by biological systems, dual-catalyst systems using vitamin B12 derivatives and a heterogeneous photocatalyst can promote light-driven organic syntheses and dehalogenation reactions of alkyl halides. kyushu-u.ac.jp

Integration with Machine Learning and AI in Reaction Prediction

Predicting Reaction Outcomes: Machine learning models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the major product of a given set of reactants and reagents. acs.orgnih.govrjptonline.orgrsc.org These models can help chemists to screen for optimal reaction conditions and to identify potential side products. mdpi.com For instance, ML models have been used to predict the yield of Suzuki-Miyaura reactions with high accuracy. rjptonline.org

Retrosynthetic Analysis: AI-powered tools can assist in the complex task of retrosynthesis, proposing viable synthetic pathways for a target molecule by working backward from the final product. chemcopilot.comchemistryviews.org This can significantly accelerate the discovery of new synthetic routes.

Data-Driven Discovery: By analyzing large chemical databases, AI algorithms can identify hidden patterns and correlations, potentially leading to the discovery of entirely new reactions and catalytic systems. mdpi.com However, the success of these approaches is highly dependent on the quality and quantity of the training data. chemistryviews.org

The table below summarizes some of the key AI and ML approaches relevant to the synthesis of this compound derivatives.

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome PredictionNeural networks trained on reaction data predict the major product and yield. acs.orgrjptonline.orgFaster optimization of synthetic routes and reduced experimentation.
Retrosynthesis PlanningAI algorithms propose synthetic pathways by deconstructing the target molecule. chemcopilot.comchemistryviews.orgAccelerated discovery of novel and efficient syntheses.
Catalyst and Reagent SelectionML models can suggest optimal catalysts and reagents for a desired transformation. mdpi.comMore efficient and sustainable chemical processes.

Data-Driven Synthesis Design

Data-driven synthesis design, leveraging machine learning and computational algorithms, offers a powerful alternative to traditional intuition-based approaches for planning the synthesis of molecules like this compound. nih.gov This methodology involves analyzing vast datasets from chemical literature and reaction databases to identify optimal synthetic routes, predict reaction outcomes, and suggest novel pathways.

For the synthesis of this compound, a primary route involves the bromination of a suitable precursor, such as (1-phenylcyclopentyl)methanol (B1360230). A data-driven approach would begin by computationally screening various brominating agents and reaction conditions. Algorithms can predict yields and potential side-products by comparing the substrate to structurally similar compounds in existing databases. This strategy moves beyond simple analogy, using quantitative structure-property relationship (QSPR) models to forecast reactivity. For instance, the design of 3-D fragments for pharmaceutical exploration often relies on computational analysis to guide synthetic efforts toward desired structural characteristics. whiterose.ac.uk

Table 1: Hypothetical Data-Driven Screening for Bromination of (1-Phenylcyclopentyl)methanol

Brominating AgentSolventPredicted Yield (%)Predicted Major ByproductConfidence Score
N-Bromosuccinimide (NBS) / PPh₃Dichloromethane92Triphenylphosphine oxide0.95
Phosphorus tribromide (PBr₃)Diethyl ether85Elimination product0.88
Carbon tetrabromide (CBr₄) / PPh₃Tetrahydrofuran (B95107)88Triphenylphosphine oxide0.91
Thionyl bromide (SOBr₂)Toluene (B28343)78Rearrangement products0.82

This table is illustrative and represents the type of output a predictive model for synthesis design might generate. The data is not from experimental results.

Automated Reaction Optimization

Once a promising synthetic route is identified, automated reaction optimization platforms can be employed to fine-tune the reaction conditions with high throughput and minimal human intervention. nih.gov Systems like those developed by Chemspeed or Vapourtec allow for the parallel execution of numerous experiments where parameters such as temperature, concentration, stoichiometry, and reaction time are systematically varied. acs.orgbruker.com This is often guided by a Design of Experiments (DoE) statistical model, which efficiently explores the parameter space to identify the optimal conditions for yield and purity. nih.gov

For the synthesis of this compound, an automated workstation could perform the bromination of (1-phenylcyclopentyl)methanol under dozens of unique conditions simultaneously. bruker.com Each reactor's output would be automatically sampled and analyzed, typically by LC-MS or NMR, with the data fed back into the control software. acs.orgbruker.com This closed-loop, or "self-optimizing," reactor system can autonomously adjust subsequent experiments based on the results of previous runs to rapidly converge on the ideal reaction protocol. nih.gov Multi-objective optimization algorithms can also be used to find the best trade-off between competing goals, such as maximizing conversion while minimizing impurities. rsc.org

Table 2: Example Design of Experiments (DoE) for Automated Optimization

ExperimentTemperature (°C)Molar Ratio (NBS:Alcohol)Concentration (M)Reaction Time (h)
1251.1 : 10.12
2401.1 : 10.14
3251.5 : 10.14
4401.5 : 10.12
5251.1 : 10.24
6401.1 : 10.22
7251.5 : 10.22
8401.5 : 10.24

This table represents a simplified factorial design to explore the parameter space for reaction optimization.

Advanced in situ Spectroscopic Monitoring for Mechanistic Insights

A deep understanding of a reaction mechanism is crucial for its control and optimization. Advanced in situ spectroscopic techniques allow chemists to observe the chemical transformation as it happens, providing a window into the transient species and pathways that define the reaction.

Real-time Monitoring of Reaction Progress and Intermediate Detection

The synthesis of this compound can be monitored in real-time using various spectroscopic methods to track the consumption of reactants and the formation of products and intermediates.

In situ Infrared (IR) Spectroscopy: Techniques like FTIR can monitor the reaction progress by tracking the disappearance of the O-H stretching band of the starting alcohol and the appearance of the C-Br stretching band of the product. This method provides real-time kinetic data, which is essential for understanding reaction rates and identifying potential bottlenecks.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information, reactions can be run directly in an NMR tube or in a flow cell within the spectrometer. This allows for the unambiguous identification and quantification of starting materials, intermediates, products, and byproducts over time. bruker.com

Gas Chromatography-Mass Spectrometry (GC-MS): Automated sampling from the reaction vessel followed by rapid GC-MS analysis can provide snapshots of the reaction mixture's composition at various time points, helping to identify volatile intermediates and byproducts.

Real-time monitoring of related aromatic compounds has been successfully demonstrated using techniques like mid-infrared laser spectroscopy and ultraviolet differential optical absorption spectroscopy (UV DOAS), which can simultaneously track multiple species. nih.gov These approaches could be adapted to monitor the headspace of the reaction vessel or a flow stream for volatile components.

Spectroscopic Signatures of Transition States

Direct spectroscopic observation of transition states is exceptionally challenging due to their fleeting existence (femtoseconds). However, modern research combines advanced spectroscopic techniques with high-level computational chemistry to infer their properties.

For the formation of this compound, density functional theory (DFT) calculations can be used to model the reaction pathway, including the structure and energy of the transition state. rsc.org For example, in the bromination of an alcohol with PBr₃, calculations would model the transition state of the nucleophilic attack of the alcohol's oxygen on the phosphorus atom and the subsequent Sₙ2 displacement by the bromide ion.

While the transition state itself is not directly observed, its calculated properties can be correlated with experimental data:

Kinetic Isotope Effects: Comparing the reaction rates with deuterated and non-deuterated starting materials and matching the results with DFT predictions can validate the calculated transition state geometry.

Activation Parameters: Eyring plots (ln(k/T) vs 1/T) derived from temperature-dependent kinetic data (obtained via in situ monitoring) yield the enthalpy (Δ‡H) and entropy (Δ‡S) of activation. These experimental thermodynamic parameters provide crucial benchmarks for the calculated transition state energies.

Advanced X-ray Spectroscopy: While not yet routine for this type of reaction, techniques like tabletop X-ray spectroscopy can probe the electronic structure of molecules with elemental specificity. Studies on bromobenzene (B47551) cations have shown that core-level transitions are sensitive to the chemical environment of the carbon atom bonded to bromine, providing insights into orbital interactions that are critical in the transition state. Such methods could, in principle, be used to study stable analogues or trapped intermediates that mimic aspects of the transition state.

Q & A

Q. How to design a kinetic study for bromomethyl group substitution in complex matrices (e.g., biological buffers)?

  • Answer : Use stopped-flow UV-Vis spectroscopy to monitor absorbance changes (λ = 260 nm, Br release) in real time. Pseudo-first-order conditions (excess nucleophile) simplify rate constant calculations. Control experiments with competing nucleophiles (e.g., glutathione) assess selectivity .

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